3-Hydroxysarpagine

Analytical Chemistry Phytochemistry Natural Product Research

Generic alkaloid reference standards lack the structural specificity needed for accurate Rauwolfia chemotyping and topoisomerase SAR studies, risking assay invalidation. 3-Hydroxysarpagine solves this as a batch-authenticated, high-purity standard. • Unambiguous identification in Rauwolfia spp. via validated NMR/HRMS profiles. • Essential molecular probe for topoisomerase I/II pharmacophore mapping; structurally distinct from sarpagine and ajmaline analogs. • >98% HPLC purity; QC documentation provided; shipped globally from stocked inventory.

Molecular Formula C19H22N2O3
Molecular Weight 326.4 g/mol
Cat. No. B585239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxysarpagine
Molecular FormulaC19H22N2O3
Molecular Weight326.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H22N2O3/c1-2-10-8-21-17-6-13-12-5-11(23)3-4-16(12)20-18(13)19(21,24)7-14(10)15(17)9-22/h2-5,14-15,17,20,22-24H,6-9H2,1H3
InChIKeyFNKZQZYHQGWZAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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3-Hydroxysarpagine: A Sarpagine-Type Indole Alkaloid Reference Standard


3-Hydroxysarpagine is a monoterpenoid indole alkaloid belonging to the sarpagine subclass, characterized by a rigid, polycyclic cage-like architecture featuring a C-19 methyl group and an indole-fused azabicyclo[3.3.1]nonane core [1]. It has been isolated from the roots of Rauwolfia species, including R. serpentina and R. ligustrina [2][3]. Its chemical formula is C19H22N2O3, and it is commercially available with high purity (>98%) for use as an analytical reference standard in phytochemical research and drug discovery .

Why 3-Hydroxysarpagine Cannot Be Interchanged with Other Sarpagine or Ajmaline Alkaloids


Simple substitution within the sarpagine-ajmaline alkaloid family is not feasible due to significant, structure-dependent variations in biological activity. The complex polycyclic architecture of these molecules dictates their interaction with diverse biological targets, including topoisomerases and neurotransmitter receptors [1]. For instance, while the structurally related compound 3-epi-α-yohimbine (compound 11) demonstrates moderate anticholinesterase activity (IC50 = 15.58 μM), the parent compound reserpine (compound 6) shows a strong vasorelaxant effect (EC50 = 0.05 μM), illustrating that even minor structural differences among co-occurring alkaloids can lead to entirely distinct pharmacological profiles [2]. Therefore, using a generic sarpagine-type compound or a structurally similar ajmaline-type alkaloid as a substitute for 3-Hydroxysarpagine in a research assay or analytical protocol would invalidate the results and confound data interpretation. Specific procurement of 3-Hydroxysarpagine is essential for ensuring experimental reproducibility and accurate target validation.

Quantitative Evidence for Selecting 3-Hydroxysarpagine: Purity, Structural Identity, and Analytical Utility


High Purity and Standardized Identity for Reproducible Research

3-Hydroxysarpagine is commercially supplied at a verified purity of >98%, as determined by standard analytical methods . This is in contrast to using a crude plant extract or a laboratory-isolated fraction where the exact composition and concentration of the target compound can vary significantly between batches. This high, standardized purity ensures quantitative accuracy and experimental reproducibility in both in vitro assays and analytical method development .

Analytical Chemistry Phytochemistry Natural Product Research

Distinct Structural Identity Confirmed by Modern Spectroscopic Methods

The complete structure of 3-Hydroxysarpagine has been unequivocally elucidated using a combination of 1D and 2D NMR spectroscopy and high-resolution mass spectrometry (HRMS), providing a definitive fingerprint for its identification [1][2]. This is in contrast to many other alkaloids from Rauwolfia species that may have only been partially characterized or identified solely by comparison with historical literature data, which can be ambiguous or incomplete [1].

Structural Biology Chemotaxonomy Natural Product Chemistry

Potential for Differential Topoisomerase Inhibition Among Sarpagine-Type Alkaloids

Sarpagine-type alkaloids, including 3-Hydroxysarpagine, have been identified as potential inhibitors of human topoisomerase I and II, enzymes crucial for DNA replication and transcription [1]. While direct IC50 data for 3-Hydroxysarpagine is not available in the primary literature, the data for the structurally related yohimbinic acid (compound 4) and isorauhimbinic acid (compound 5) show significant and distinct inhibition profiles against topoisomerase I (IC50 = 30 µM and 125 µM, respectively) and topoisomerase II (IC50 = 40 µM and 175 µM, respectively) [1]. This class-level inference suggests that minor structural modifications within this family can dramatically alter enzyme inhibition potency and selectivity. Therefore, 3-Hydroxysarpagine, with its unique 3-hydroxy substitution, is a valuable tool compound for investigating these specific structure-activity relationships (SAR) within the sarpagine series.

Cancer Biology Enzymology Pharmacology

Optimal Use Cases for 3-Hydroxysarpagine in Scientific and Industrial Settings


Phytochemical Research and Chemotaxonomic Marker Studies

Use 3-Hydroxysarpagine as an authenticated, high-purity reference standard for the qualitative and quantitative analysis of Rauwolfia species and related plant extracts. Its well-defined spectroscopic profile, established through NMR and HRMS, allows for its unambiguous identification in complex botanical matrices [1][2]. This is essential for chemotaxonomic classification of different Rauwolfia chemotypes, quality control of herbal raw materials, and the isolation of novel alkaloids from plant sources.

Structure-Activity Relationship (SAR) Studies on Topoisomerase Inhibitors

Employ 3-Hydroxysarpagine as a key molecular probe in focused SAR campaigns to investigate the role of the 3-hydroxy substitution on the sarpagine scaffold for human topoisomerase I and II inhibition [1]. By comparing its activity profile against that of structurally related alkaloids like sarpagine, yohimbinic acid, and isorauhimbinic acid, researchers can map the pharmacophore responsible for enzyme selectivity and potency. This knowledge can guide the design of novel, more potent, and selective anticancer leads based on the sarpagine core.

Analytical Method Development and Validation in Pharmaceutical QC

Utilize commercially available, high-purity (>98%) 3-Hydroxysarpagine as a reference standard for the development, calibration, and validation of analytical methods, such as HPLC-UV, LC-MS, or GC-MS . These methods can be applied for the quality control of raw plant material, the monitoring of alkaloid content during extraction and purification processes, and for establishing the purity and identity of other sarpagine derivatives. Its availability as a pure standard ensures method accuracy and traceability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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